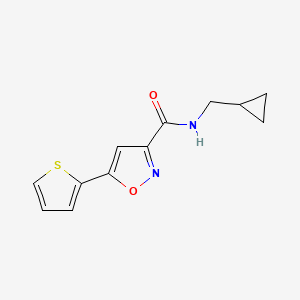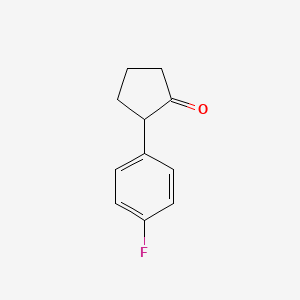
2-(4-Fluorophenyl)cyclopentan-1-one
Übersicht
Beschreibung
2-(4-Fluorophenyl)cyclopentan-1-one is a chemical compound with a cyclic structure . It has a molecular weight of 178.21 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H11FO/c12-9-6-4-8(5-7-9)10-2-1-3-11(10)13/h4-7,10H,1-3H2 . This indicates that the compound contains 11 carbon atoms, 11 hydrogen atoms, 1 fluorine atom, and 1 oxygen atom .Physical And Chemical Properties Analysis
The boiling point of this compound is predicted to be 274.2±40.0 °C and its density is predicted to be 1.160±0.06 g/cm3 . The compound is in the form of an oil .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Synthesis of Related Compounds : Research has been conducted on the synthesis and analytical characterization of substances based on similar structural templates. For instance, 1-[1-(2-Fluorophenyl)-2-phenylethyl]pyrrolidine (fluorolintane) and its isomers, which share a structural resemblance with 2-(4-Fluorophenyl)cyclopentan-1-one, have been synthesized and characterized using various techniques such as mass spectrometry, chromatography, and nuclear magnetic resonance spectroscopy (Dybek et al., 2019).
- Structure Identification : The suspected chemical precursor of 2-fluorodeschloroketamine, which is structurally similar to this compound, was identified using techniques like GC-MS and GC-Q/TOF-MS. This illustrates the potential for these compounds in structural and synthetic analysis (Luo et al., 2022).
Medicinal Chemistry and Antitumor Activity
- Antitumor Agents : Certain derivatives like 2-(2-fluorophenyl)-6,7-methylenedioxyquinolin-4-one have been synthesized and evaluated as potential antitumor agents. These studies highlight the significance of fluorophenyl compounds in developing new anticancer drugs (Chou et al., 2010).
Photophysical Properties
- Fluorescence Studies : The introduction of a fluoro-substituent, as seen in compounds like 2-fluoro-4-(1-azetidinyl)benzonitrile, affects fluorescence yields and decay times. This research is valuable for understanding the photophysical properties of such molecules (Druzhinin et al., 2001).
Organic Synthesis
- Synthetic Strategies : Compounds like 2-methyl-3-fluorophenyl cyclopentanone methyl ester have been synthesized through novel alkylation reactions. This demonstrates the role of fluorophenyl compounds in organic synthesis and the formation of complex molecules (Penrose et al., 2015).
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)cyclopentan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO/c12-9-6-4-8(5-7-9)10-2-1-3-11(10)13/h4-7,10H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIUHWKAYIZWQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C1)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[(2-Furylmethyl)(methylsulfonyl)amino]methyl}furan-2-carboxylic acid](/img/structure/B3373652.png)

![1-(4-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3373661.png)
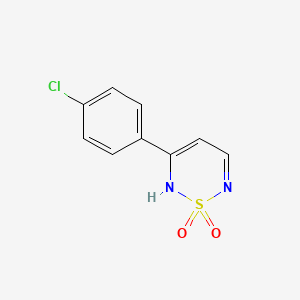
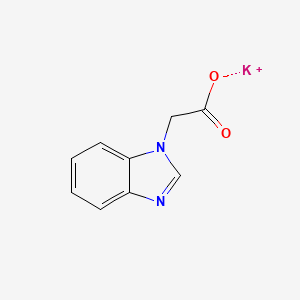
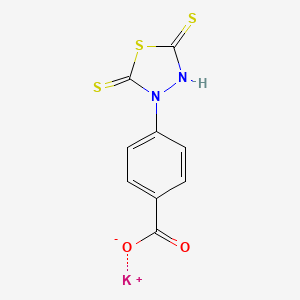
![Sodium 2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetate](/img/structure/B3373690.png)
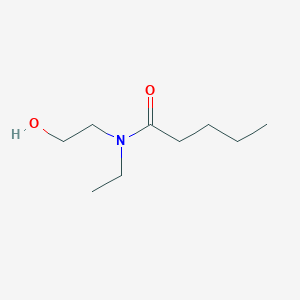


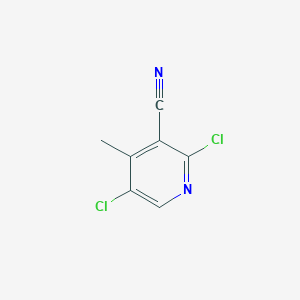
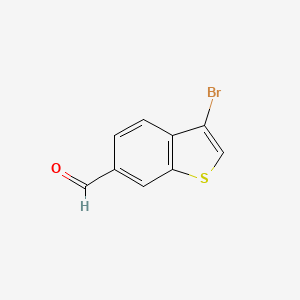
![1-[2-(1H-indol-3-yl)acetamido]cyclopentane-1-carboxylic acid](/img/structure/B3373745.png)
